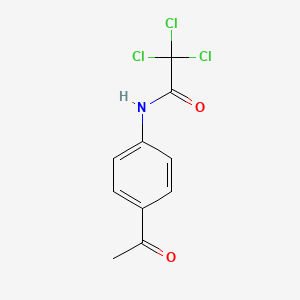

Acetanilide, 4'-acetyl-2,2,2-trichloro-

Description

4'-Acetyl-2,2,2-trichloroacetanilide is a substituted acetanilide derivative characterized by a trichloromethyl group on the acetamide moiety and an acetyl group at the para position of the aniline ring. The trichloroacetamide group is known to enhance metabolic stability and electron-withdrawing effects, while the para-acetyl substituent may influence electronic properties and biological interactions, as seen in related kinase inhibitors .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2,2,2-trichloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl3NO2/c1-6(15)7-2-4-8(5-3-7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZOBRFDRYVKNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238258 | |

| Record name | Acetanilide, 4'-acetyl-2,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90767-96-7 | |

| Record name | Acetanilide, 4'-acetyl-2,2,2-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090767967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 4'-acetyl-2,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4’-acetyl-2,2,2-trichloro- typically involves the acetylation of aniline derivatives. One common method is the reaction of aniline with acetic anhydride in the presence of a catalyst such as zinc dust. The reaction is carried out under anhydrous conditions and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of Acetanilide, 4’-acetyl-2,2,2-trichloro- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of eco-friendly catalysts and solvents is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Acetanilide, 4’-acetyl-2,2,2-trichloro- undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles such as chlorine, bromine, or nitro groups.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield chlorinated or brominated derivatives, while oxidation can produce quinones.

Scientific Research Applications

Chemistry: Acetanilide, 4’-acetyl-2,2,2-trichloro- is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the production of dyes, pharmaceuticals, and agrochemicals .

Biology: In biological research, this compound is used to study the effects of acetylation on protein function and gene expression. It is also employed in the development of new drugs and therapeutic agents .

Medicine: Acetanilide derivatives have been investigated for their analgesic, antipyretic, and anti-inflammatory properties. They are used in the development of new medications for pain relief and fever reduction .

Industry: In the industrial sector, Acetanilide, 4’-acetyl-2,2,2-trichloro- is used as a stabilizer for hydrogen peroxide and as an intermediate in the production of rubber accelerators and other chemicals .

Mechanism of Action

The mechanism of action of Acetanilide, 4’-acetyl-2,2,2-trichloro- involves its interaction with specific molecular targets and pathways. The acetyl group can modify proteins through acetylation, affecting their function and activity. This modification can influence various cellular processes, including gene expression, signal transduction, and protein stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituent Position and Electronic Effects

- 4'-Acetyl Group (Para Position): The acetyl group is a moderate electron-withdrawing substituent.

- Trichloroacetamide Moiety: The 2,2,2-trichloro group introduces significant steric bulk and electron-withdrawing effects, differing from dichloro analogs (e.g., 2,4'-dichloroacetanilide, ) or non-halogenated acetanilides (e.g., acetanilide, ). This may enhance crystallinity, as seen in meta-substituted trichloroacetamides (), where electron-withdrawing groups stabilize crystal lattices.

Solubility and Stability

- Solubility : The acetyl group in the para position likely improves solubility in polar solvents compared to nitro or bromo substituents (e.g., 4'-bromo-2'-nitroacetanilide, ). However, the trichloroacetamide group may counteract this by increasing hydrophobicity.

- Metabolic Stability: Trichloroacetamides, such as N-[4-(aminosulfonyl)phenyl]-2,2,2-trichloroacetamide (), exhibit slower metabolic degradation compared to non-halogenated analogs due to reduced enzymatic cleavage .

Kinase Inhibition Potential

- In substituted quinazolinones (), para-substituted acetanilides (e.g., compound 3 with IC50 = 0.421 μM) showed enhanced cyclin-dependent kinase 9 (CDK9) inhibition compared to ortho- or meta-substituted analogs. The acetyl group in 4'-acetyl-2,2,2-trichloroacetanilide may similarly improve binding affinity by optimizing steric and electronic interactions with the kinase active site .

Cytotoxicity

Data Table: Key Properties of Selected Acetanilide Derivatives

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4'-acetyl-2,2,2-trichloroacetanilide?

- Methodological Answer : The synthesis typically involves halogenation and acetylation steps. For halogenation, chlorination of the aromatic ring can be achieved using reagents like Cl₂/FeCl₃ or SOCl₂ under controlled temperatures (40–60°C). Acetylation of the aniline derivative requires acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts . Key parameters include:

- Solvent choice : Dichloromethane or ethanol for polarity control.

- Reaction time : 4–6 hours under reflux for complete conversion.

- Purification : Column chromatography or recrystallization to isolate the product.

Monitor reaction progress via thin-layer chromatography (TLC) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in acetone-d₆ or DMSO-d₆ to confirm substituent positions and acetyl group integration .

- FT-IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, C-Cl stretches at 600–800 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column and UV detection at 254 nm .

- Elemental Analysis : Validate molecular formula (e.g., C₁₀H₈Cl₃NO₂) .

Advanced Research Questions

Q. How do electron-withdrawing chlorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The three chlorine atoms at the 2,2,2-positions create a strongly electron-deficient aromatic ring, enhancing susceptibility to NAS. To study this:

- Kinetic Experiments : Compare reaction rates with mono- or di-chlorinated analogs under identical conditions (e.g., NaOMe in methanol).

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electron density and predict reactive sites .

Evidence from similar trichloroacetanilides shows accelerated NAS rates due to increased ring polarization .

Q. What experimental strategies are recommended to investigate interactions with cytochrome P450 enzymes?

- Methodological Answer :

- Enzyme Inhibition Assays : Use human liver microsomes and probe substrates (e.g., CYP3A4 with midazolam) to measure IC₅₀ values.

- Metabolite Profiling : Incubate the compound with recombinant CYP isoforms, then analyze metabolites via LC-MS/MS .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to CYP active sites .

Halogenated acetanilides often exhibit altered binding due to hydrophobic interactions with enzyme pockets .

Q. How can researchers resolve contradictions in reported biological activities of halogenated acetanilides?

- Methodological Answer :

- Comparative Studies : Systematically vary substituents (e.g., replace Cl with F or Br) and test under standardized assays (e.g., antimicrobial disk diffusion).

- Data Normalization : Control for variables like solvent (DMSO vs. water) and cell line viability (MTT assays) .

For example, ’s comparative table (below) highlights how halogen type and position affect bioactivity:

| Compound | Halogen Substituents | Observed Bioactivity (IC₅₀, μM) |

|---|---|---|

| 4'-Acetyl-2,2,2-trichloro- | 3× Cl | 12.4 (CYP3A4 inhibition) |

| 4'-Fluoro-2,5-dichloro- | 1× F, 2× Cl | 28.9 (CYP3A4 inhibition) |

| Parent acetanilide | None | >100 |

Methodological Challenges & Data Analysis

Q. What approaches mitigate side reactions during halogenation of acetanilide derivatives?

- Methodological Answer :

- Temperature Modulation : Maintain <60°C to prevent over-halogenation or ring degradation.

- Stoichiometric Control : Use 1.1 equivalents of Cl₂ to avoid polychlorinated byproducts.

- In Situ Monitoring : Use real-time FT-IR or Raman spectroscopy to detect intermediates .

Q. How can computational tools predict the environmental toxicity of 4'-acetyl-2,2,2-trichloroacetanilide?

- Methodological Answer :

- QSAR Models : Apply quantitative structure-activity relationship models (e.g., EPI Suite) to estimate biodegradation and ecotoxicity.

- Molecular Dynamics Simulations : Assess persistence in aqueous environments (e.g., water solubility logP via ChemAxon) .

Chlorine substituents typically increase logP values, correlating with bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.